molecular formula C15H14N6 B11713210 N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine

N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine

Cat. No.: B11713210
M. Wt: 278.31 g/mol
InChI Key: AJSVGKITUJGKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine is a complex organic compound that features an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine typically involves multi-step organic reactions. One common method includes the condensation of 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde with aminoguanidine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar chemical properties.

    Benzimidazole derivatives: Structurally related compounds with a benzimidazole core.

    Pyridine derivatives: Compounds containing a pyridine ring, which is a common structural motif in organic chemistry.

Uniqueness

N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine is unique due to its specific combination of the imidazo[1,2-a]pyridine moiety with a guanidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

2-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methylideneamino]guanidine

InChI

InChI=1S/C15H14N6/c16-15(17)20-18-9-11-4-6-12(7-5-11)13-10-21-8-2-1-3-14(21)19-13/h1-10H,(H4,16,17,20)

InChI Key

AJSVGKITUJGKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C=NN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.